2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione
Description
2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione is a synthetic indane-1,3-dione derivative characterized by a pyrimidine sulfonamide substituent. Its structure combines the indane-1,3-dione core—a bicyclic diketone with a fused cyclopentane ring—with a sulfonamide-linked pyrimidine group.
Properties
IUPAC Name |
4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-pyrimidin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c25-18-15-4-1-2-5-16(15)19(26)17(18)12-23-13-6-8-14(9-7-13)29(27,28)24-20-21-10-3-11-22-20/h1-12,25H,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTKQAFZQMYHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of indane-1,3-dione with an appropriate sulfonyl-substituted aniline derivative under acidic or basic conditions. The reaction is often facilitated by the use of catalysts such as Lewis acids or bases to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities, particularly in the realm of cancer treatment. Research indicates that derivatives of indane-1,3-dione, including this compound, demonstrate antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the indane structure can enhance binding affinity to proteins involved in cell cycle regulation, making them potential candidates for anticancer drugs .
Table 1: Biological Activity of Indane Derivatives
Antiviral and Antibacterial Applications
The integration of pyrimidine and sulfonamide groups enhances the compound's potential as an antiviral agent. Research has demonstrated that similar compounds can inhibit viral replication and exhibit antibacterial properties against various pathogens, including strains resistant to conventional antibiotics .
Synthetic Chemistry
This compound serves as a versatile building block in synthetic chemistry. Its unique functional groups allow for the formation of diverse derivatives through multicomponent reactions (MCRs). These reactions facilitate the rapid assembly of complex molecules, which can be further explored for their biological activities .
Table 2: Synthetic Applications
| Reaction Type | Outcome | Reference |
|---|---|---|
| Multicomponent reaction | Formation of diverse derivatives | |
| Condensation reactions | Synthesis of bioactive compounds | |
| Functionalization | Modifications for enhanced activity |
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Cancer Treatment : A study evaluated the antiproliferative activity of several indan-1,3-dione derivatives against breast cancer cell lines. The results indicated that specific substitutions on the indane core significantly enhanced cytotoxicity compared to standard chemotherapeutics .
- Antiviral Properties : Another research effort focused on synthesizing pyrimidine-based derivatives that were tested against influenza virus strains. The results showed promising inhibition rates, suggesting potential therapeutic applications in treating viral infections .
Mechanism of Action
The mechanism of action of 2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Indane-1,3-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound and key analogs:
Key Findings:
Substituent-Driven Activity :
- The target compound ’s pyrimidine sulfonamide group likely enhances hydrogen-bonding interactions with biological targets, a feature absent in the methylsulfanyl derivative. This could translate to higher specificity for enzymes or receptors compared to the broad-acting anticoagulant analog .
- The methylsulfanyl derivative ’s anticoagulant effect stems from its ability to interfere with vitamin K epoxide reductase, a mechanism shared with anisindione .
Core Structure Differences: Unlike isoindoline-1,3-dione derivatives (e.g., IDT785), which are fused to a benzene ring, the target compound’s indane-1,3-dione core has a cyclopentane ring.
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step reactions similar to IDT785’s preparation (e.g., sulfonylation, condensation), though pyrimidine coupling may require specialized conditions (e.g., reflux with triethylamine) .
Biological Hypotheses :
- While IDT785 is a SERT ligand due to its indole-piperidine substituent, the target compound’s pyrimidine sulfonamide may favor kinase inhibition, as seen in sulfonamide-containing drugs like sulfa antibiotics .
Research Implications and Limitations
- Gaps in Data : Direct pharmacological studies on the target compound are absent in the provided evidence. Its activity must be inferred from structural analogs.
- Opportunities : The pyrimidine sulfonamide group warrants exploration in enzyme inhibition assays, particularly against cancer-related kinases or inflammatory mediators.
Biological Activity
The compound 2-(((4-((pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the pyrimidine ring and sulfonamide functionalities is crucial for enhancing its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, in vitro evaluations demonstrated that certain analogues showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . This suggests a potential application in treating bacterial infections.
Anticancer Properties
The compound has also been evaluated for anticancer activity. Research indicates that it can efficiently bind to DNA and demonstrate anti-angiogenic effects, which are critical in cancer progression . The mechanism involves the inhibition of key pathways that promote tumor growth and metastasis.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It acts as an inhibitor of dihydrofolate reductase (DHFR), a vital enzyme in folate metabolism, which is essential for DNA synthesis in rapidly dividing cells such as those found in tumors and parasites .
- DNA Binding : The ability to bind DNA suggests that it might interfere with replication processes, leading to apoptosis in cancer cells .
- Anti-Angiogenic Activity : By inhibiting angiogenesis, the compound may prevent the formation of new blood vessels that supply nutrients to tumors .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study 1 : A series of pyrimidine derivatives were synthesized and tested for their activity against Plasmodium falciparum (the malaria parasite). The results showed promising inhibitory activity with IC50 values ranging from 0.4 to 28 µM, indicating potential as an antimalarial agent .
- Study 2 : In a study assessing anti-cancer properties, compounds similar to the target molecule demonstrated significant cytotoxicity against various cancer cell lines, suggesting a robust anticancer profile .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H14N4O4S |
| Molecular Weight | 406.4 g/mol |
| Purity | Minimum 95% |
| MIC Against S. aureus | 0.22 - 0.25 µg/mL |
| IC50 Against P. falciparum | 0.4 - 28 µM |
Q & A
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing/donating groups on the phenyl ring). Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) and analyze using multivariate regression or principal component analysis (PCA) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
